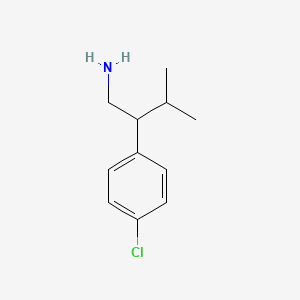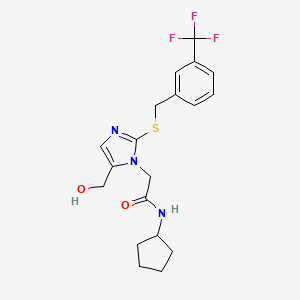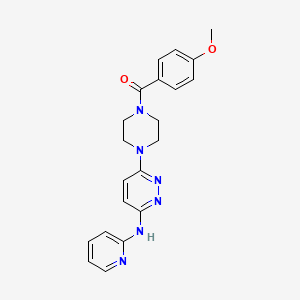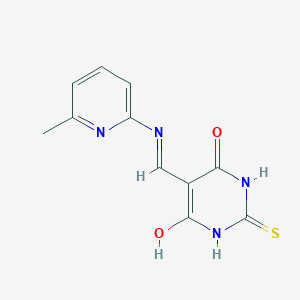
2-(4-Chlorophenyl)-3-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “2-(4-Chlorophenyl)-3-methylbutan-1-amine” belong to a class of organic compounds known as amines, which contain a nitrogen atom attached to one or more alkyl or aryl groups . The “4-Chlorophenyl” part indicates the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a chlorine atom attached. The “3-methylbutan-1-amine” part suggests a 4-carbon chain (butane) with a methyl group (CH3) attached to the third carbon and an amine group (NH2) attached to the first carbon .
Molecular Structure Analysis
The molecular structure of a compound like this would likely show the phenyl ring, the chlorine atom attached to the phenyl ring, the butane chain, and the amine group . The exact structure would depend on the specific positions of these groups .Chemical Reactions Analysis
Amines, in general, are basic and can react with acids to form salts . They can also undergo various organic reactions, such as alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Amines are often polar and can participate in hydrogen bonding, which can affect their boiling points and solubility .Scientific Research Applications
Corrosion Inhibition
A study by Boughoues et al. (2020) synthesized amine derivative compounds, including those similar to 2-(4-Chlorophenyl)-3-methylbutan-1-amine, for corrosion inhibition in mild steel. These compounds exhibited high inhibition efficiency, suggesting potential applications in protecting metals against corrosion in acidic environments (Boughoues et al., 2020).
Catalysis in Bio-based Chemical Production
Verduyckt et al. (2017) discussed the Ru-catalyzed hydrogenation–decarbonylation of amino acids towards primary amines, a process which could involve compounds like this compound. This method offers a sustainable approach for producing bio-based chemicals (Verduyckt et al., 2017).
Structural and Spectroscopic Analysis
Castaneda et al. (2001) studied the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines. The research provides insights into the molecular interactions and structure of compounds related to this compound (Castaneda et al., 2001).
Antimicrobial Activities
Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives, including compounds with structural similarities to this compound, and evaluated their antimicrobial activities. This indicates potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Agricultural Applications
Campos et al. (2015) discussed the use of nanoparticle systems for the sustained release of agricultural fungicides. Similar chemical structures to this compound could be utilized in such systems for effective and controlled delivery of agrochemicals (Campos et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-3-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLGBFKNOWNBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2468867.png)
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)hexanamide](/img/structure/B2468869.png)
![2-Chloro-N-[2-(6-fluoro-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2468870.png)

![N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B2468873.png)
![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2468875.png)
![N-[(4,4-Difluorooxolan-2-yl)methyl]but-2-ynamide](/img/structure/B2468877.png)

![1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone](/img/structure/B2468880.png)
![N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2468881.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2468883.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2468887.png)